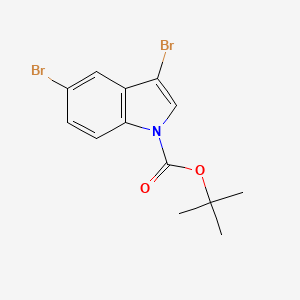

1-Boc-3,5-Dibromoindole

Beschreibung

Overview of Indole (B1671886) Scaffolds in Organic and Medicinal Chemistry

Indole, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery and development. mdpi.combohrium.comnih.gov This structural motif is present in a vast array of natural products, alkaloids, and pharmaceuticals, demonstrating a wide range of biological activities. mdpi.comnih.govderpharmachemica.com The versatility of the indole ring allows for diverse chemical modifications, enabling the synthesis of compounds with activities such as anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. bohrium.comnih.gov Well-known drugs like the anti-inflammatory indomethacin (B1671933) and the migraine medication sumatriptan (B127528) feature an indole core, highlighting its therapeutic relevance. derpharmachemica.com

Importance of Halogenation in Indole Functionalization

The introduction of halogen atoms, such as bromine, onto the indole ring can profoundly influence a molecule's biological activity. nih.gov Halogenation can enhance the therapeutic potential of a compound, as seen in various natural and synthetic drugs. nih.gov For instance, the presence of bromine at the 5-position of the indole nucleus has been shown to favor antiproliferative activity in certain compounds. nih.gov Furthermore, halogenated indoles serve as versatile synthetic intermediates, readily participating in cross-coupling reactions to introduce further molecular diversity. organic-chemistry.org The regioselectivity of halogenation is crucial, and various methods have been developed to control the position of halogen substitution on the indole ring. organic-chemistry.orgmdpi.com

Strategic Role of N-Tert-Butoxycarbonyl (Boc) Protection in Indole Synthetic Pathways

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the indole ring. chembk.comtandfonline.com This protection is often necessary during synthetic sequences to prevent unwanted side reactions at the indole nitrogen, which can be reactive under certain conditions. The Boc group is stable under a variety of reaction conditions but can be readily removed when desired, often using acidic conditions or thermal methods. tandfonline.comrsc.orgnih.gov The presence of an N-Boc group can also influence the regioselectivity of subsequent reactions, such as C-H borylation, directing functionalization to specific positions on the indole ring. nih.gov

Rationale for Academic Research on 1-Boc-3,5-Dibromoindole

The compound this compound is a subject of academic and industrial research due to its potential as a versatile building block in organic synthesis. The Boc-protected nitrogen allows for controlled reactions at other positions, while the two bromine atoms at the 3 and 5 positions serve as handles for further functionalization through reactions like Suzuki-Miyaura coupling. rsc.orgrsc.org This enables the synthesis of a wide array of substituted indole derivatives, which can then be screened for various biological activities. The specific 3,5-dibromo substitution pattern is of interest for creating novel molecular architectures that are not easily accessible through other synthetic routes.

Chemical and Physical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

| Property | Value |

| Molecular Formula | C13H13Br2NO2 |

| Molecular Weight | 375.06 g/mol |

| CAS Number | 914349-23-8 |

This data is compiled from available chemical supplier information. angenechemical.combldpharm.com

Synthesis and Reactivity

The synthesis of this compound typically involves the protection of the indole nitrogen with a Boc group, followed by selective bromination at the 3 and 5 positions. The reactivity of this compound is dominated by the two bromine atoms, which can be selectively displaced or used in cross-coupling reactions to build more complex molecular frameworks. For example, the bromine at the 3-position is generally more reactive towards certain reagents than the bromine at the 5-position, allowing for sequential functionalization.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the positions of the Boc group and bromine atoms. researchgate.netyoutube.comyoutube.comyoutube.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups present, such as the carbonyl (C=O) stretch of the Boc group and the C-H and N-H vibrations of the indole ring. youtube.comyoutube.comyoutube.com

Mass Spectrometry (MS) : MS is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, which further aids in structural elucidation. youtube.com

Applications in Research

This compound is a valuable starting material for the synthesis of a variety of complex indole derivatives. Its utility has been demonstrated in the preparation of compounds with potential applications in medicinal chemistry and materials science. For instance, it can be used in the synthesis of di-substituted indoles through palladium-catalyzed cross-coupling reactions, leading to novel fluorescent compounds or potential drug candidates. rsc.orgrsc.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 3,5-dibromoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Br2NO2/c1-13(2,3)18-12(17)16-7-10(15)9-6-8(14)4-5-11(9)16/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFNOIFCTOOXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654333 | |

| Record name | tert-Butyl 3,5-dibromo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-23-8 | |

| Record name | 1,1-Dimethylethyl 3,5-dibromo-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3,5-dibromo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 1 Boc 3,5 Dibromoindole

Transition Metal-Catalyzed Cross-Coupling Reactions of 1-Boc-3,5-Dibromoindole

The bromine substituents at the C-3 and C-5 positions of this compound are prime handles for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents onto the indole (B1671886) core. Palladium-catalyzed reactions, in particular, have been extensively utilized for this purpose.

Palladium-Catalyzed Carbon-Carbon Bond Formation at Brominated Sites

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is a powerful tool for the arylation, vinylation, and alkylation of this compound. The differential reactivity of the C-3 and C-5 positions allows for both selective and exhaustive functionalization.

The Suzuki-Miyaura reaction can be effectively employed to substitute the bromine atoms at both the C-3 and C-5 positions of the this compound scaffold. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. Typically, a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a palladium(II) precursor like Pd(OAc)₂ with a phosphine ligand, is used to catalyze the reaction.

The relative reactivity of the C-3 and C-5 positions in Suzuki-Miyaura coupling is influenced by a combination of electronic and steric factors. The C-3 position of the indole ring is generally more electron-rich and thus more nucleophilic than the C-5 position. However, in the context of palladium-catalyzed cross-coupling, the oxidative addition of the palladium catalyst to the C-Br bond is the key step. The C-3-Br bond is often more reactive towards oxidative addition than the C-5-Br bond, allowing for regioselective transformations under carefully controlled conditions.

A key advantage of using this compound as a substrate is the potential for selective monocoupling or exhaustive dicoupling by tuning the reaction conditions. This allows for the stepwise and controlled introduction of different substituents at the C-3 and C-5 positions, leading to the synthesis of complex and diverse indole derivatives.

Selective Monocoupling: By carefully selecting the palladium catalyst, ligands, and reaction temperature, and by using a stoichiometric amount of the boronic acid coupling partner, it is often possible to achieve selective substitution at the more reactive C-3 position while leaving the C-5 bromine intact. For instance, using a catalyst system like Pd(PPh₃)₄ with a carbonate base in a solvent mixture such as dioxane/water at moderate temperatures can favor the formation of the 3-substituted-5-bromo-1-Boc-indole.

Dicoupling: To achieve substitution at both the C-3 and C-5 positions, an excess of the boronic acid and a more robust catalyst system, often with longer reaction times or higher temperatures, are typically employed. This drives the reaction to completion, yielding the 3,5-disubstituted-1-Boc-indole. Sequential Suzuki-Miyaura reactions, where two different boronic acids are introduced in a stepwise manner, offer a powerful strategy for the synthesis of unsymmetrically substituted 3,5-diarylindoles.

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-(N-Boc-pyrrol-2-yl)-1H-indazole | High |

| 5,7-Dibromoindole | Arylboronic acid (2.2 equiv) | Pd(PPh₃)₄ | K₃PO₄ | Water | 5,7-Diarylindole | Up to 91% |

| N-Boc-7-bromotryptophan | Arylboronic acid | Pd catalyst | Not specified | Aqueous | N-Boc-7-aryltryptophan | Good conversion |

Other Transition Metal-Mediated Transformations (e.g., Hydrodebromination)

Beyond carbon-carbon bond formation, the bromine atoms of this compound can participate in other useful transition metal-mediated transformations. Hydrodebromination, the replacement of a bromine atom with a hydrogen atom, is a particularly valuable reaction for the synthesis of selectively debrominated indole derivatives.

Palladium-catalyzed hydrodebromination offers a mild and efficient method for the selective removal of bromine atoms. The regioselectivity of this reaction can often be controlled by the choice of the palladium catalyst and the reaction conditions. For instance, in some dibromoindole systems, it has been shown that certain palladium catalysts can selectively reduce one C-Br bond over another. This allows for the synthesis of monobrominated indoles, which can then be used in subsequent functionalization reactions. For example, a system employing Pd(OAc)₂ with a suitable phosphine ligand and a hydrogen source can facilitate the selective removal of one of the bromine atoms.

Electrophilic and Nucleophilic Functionalization of the Indole Nucleus

The electronic properties of the this compound ring are significantly influenced by the presence of the two bromine atoms and the N-Boc group. These substituents modulate the reactivity of the indole core towards both electrophilic and nucleophilic attack.

Derivatization Modalities Influenced by Bromine and N-Boc Substituents

The N-Boc group is strongly electron-withdrawing, which generally deactivates the indole ring towards electrophilic aromatic substitution. This deactivating effect is a result of the delocalization of the nitrogen lone pair into the carbonyl group of the Boc moiety, reducing its ability to donate electron density to the aromatic system.

The bromine atoms are also deactivating due to their inductive electron-withdrawing effect. However, they are ortho-, para-directing because their lone pairs can participate in resonance, stabilizing the cationic intermediate (Wheland intermediate) formed during electrophilic attack at these positions. youtube.comlibretexts.org

In the case of this compound, the interplay of these effects dictates the outcome of electrophilic substitution reactions. The strong deactivation by the N-Boc group makes electrophilic substitution challenging. However, if a reaction does occur, the directing effects of the substituents would come into play. The C-2, C-4, and C-6 positions are potential sites for electrophilic attack. The bromine at C-5 would direct incoming electrophiles to the C-4 and C-6 positions. The inherent reactivity of the indole C-2 position might also make it a target for certain electrophiles, although the steric hindrance from the N-Boc group could play a role.

| Substituent | Position | Electronic Effect | Influence on Electrophilic Aromatic Substitution |

|---|---|---|---|

| -Boc | N-1 | Strongly electron-withdrawing (resonance and inductive) | Strongly deactivating |

| -Br | C-3 | Electron-withdrawing (inductive), weakly electron-donating (resonance) | Deactivating, ortho-, para-directing |

| -Br | C-5 | Electron-withdrawing (inductive), weakly electron-donating (resonance) | Deactivating, ortho-, para-directing (to C-4 and C-6) |

Regiochemical Control in Further Substitutions

The differential reactivity of the C-Br bonds at the C3 and C5 positions of this compound, along with the potential for C-H functionalization, allows for precise control over subsequent substitution reactions. The choice of reaction conditions, catalysts, and reagents dictates the position of the incoming substituent, enabling the selective synthesis of polysubstituted indoles.

One of the most powerful tools for the selective functionalization of haloarenes is the palladium-catalyzed cross-coupling reaction. researchgate.netnih.gov In the case of this compound, the electronic and steric environment of the two bromine atoms influences their relative reactivity. The C3 position of the indole ring is generally more electron-rich and sterically accessible than the C5 position on the benzene (B151609) portion of the molecule. This intrinsic difference can be exploited to achieve regioselective cross-coupling reactions. For instance, under carefully controlled conditions, a Suzuki or Stille coupling can be directed to selectively occur at the C3 position, leaving the C5-Br bond intact for subsequent transformations.

Another strategy to achieve regioselectivity is through lithium-halogen exchange. Treatment of this compound with an organolithium reagent, such as n-butyllithium, at low temperatures can lead to the selective formation of a lithiated intermediate. The position of lithiation is highly dependent on the reaction conditions and the directing effects of the Boc group. nih.gov Subsequent quenching of this organolithium species with an electrophile introduces a new substituent at a specific position.

The "halogen dance" is a fascinating rearrangement reaction that can occur in polyhalogenated aromatic systems upon treatment with a strong base. kobe-u.ac.jpresearchgate.net This process involves the migration of a halogen atom to an adjacent deprotonated position. While not explicitly detailed for this compound in the reviewed literature, such a rearrangement could potentially be induced, leading to isomeric dibromoindoles that would open up different avenues for functionalization. The regiochemical outcome would be governed by the thermodynamic stability of the various possible organometallic intermediates. kobe-u.ac.jp

The following table summarizes the potential regiochemical outcomes of further substitutions on this compound based on general principles of indole reactivity.

| Reaction Type | Reagents/Conditions | Primary Site of Substitution | Rationale |

| Palladium-Catalyzed Cross-Coupling | Pd catalyst, ligand, base | C3 or C5 | Reactivity can be tuned by choice of catalyst, ligand, and reaction conditions. |

| Lithium-Halogen Exchange | Organolithium reagent (e.g., n-BuLi) | C3 or C5 | Position of lithiation is influenced by temperature and directing groups. |

| Halogen Dance | Strong base (e.g., LDA) | Rearranged positions | Isomerization driven by the formation of more stable intermediates. |

Cycloaddition and Rearrangement Reactions Involving the Indole Scaffold

The indole nucleus, with its inherent electron-rich nature, can participate in a variety of cycloaddition and rearrangement reactions, leading to the formation of complex polycyclic structures. While specific examples involving this compound are not extensively documented, the general reactivity patterns of substituted indoles provide a framework for understanding its potential in these transformations.

Cycloaddition Reactions:

The indole double bond between C2 and C3 can act as a dienophile or a dipolarophile in cycloaddition reactions. For instance, 1,3-dipolar cycloadditions with nitrones or azomethine ylides can construct novel heterocyclic rings fused to the indole core. researchgate.net The substitution pattern on the indole, including the bromine atoms and the Boc group, would be expected to influence the stereoselectivity and regioselectivity of such reactions. mdpi.com Dearomative cycloadditions, such as a [4+3] cycloaddition with an oxyallyl cation, can transform the planar indole into a three-dimensional cyclohepta[b]indole framework. nih.gov

Rearrangement Reactions:

Substituted indoles can undergo various molecular rearrangements, often triggered by acid, base, or thermal conditions. Sigmatropic rearrangements, like the Cope rearrangement, have been reported for dearomatized indole derivatives, allowing for the stereoselective formation of new carbon-carbon bonds. nih.govresearchgate.net While the aromaticity of the indole ring presents a barrier to such reactions, strategic placement of substituents can drive the transformation. The electronic effects of the bromine atoms in this compound would likely play a significant role in the feasibility and outcome of any potential rearrangement.

The following table provides a conceptual overview of possible cycloaddition and rearrangement reactions involving the this compound scaffold.

| Reaction Type | Reactant Partner/Conditions | Potential Product Scaffold |

| [3+2] Cycloaddition | Nitrone, Azomethine ylide | Fused Pyrrolidine/Isoxazolidine |

| [4+3] Cycloaddition | Oxyallyl cation | Cyclohepta[b]indole |

| Cope Rearrangement | Thermal/Lewis Acid conditions on a dearomatized intermediate | Rearranged polycyclic indole |

Applications of 1 Boc 3,5 Dibromoindole As a Synthetic Building Block

Incorporation into Natural Product Core Structures

The functionalized indole (B1671886) nucleus is a cornerstone of numerous natural products, particularly those isolated from marine organisms. The strategic placement of halogen atoms on the indole ring provides reactive handles for chemists to build upon, mimicking or diversifying nature's molecular designs.

Brominated indole alkaloids, frequently isolated from marine tunicates and sponges, exhibit a wide range of potent biological activities. The meridianin family of alkaloids, for instance, is characterized by a brominated indole core linked at the C3 position to a 2-aminopyrimidine (B69317) ring. While 1-Boc-3,5-dibromoindole represents a potential precursor for brominated indole structures, a review of synthetic routes toward meridianins indicates that other isomers are more commonly employed.

Specifically, the total synthesis of Meridianin F has been achieved using 5,6-dibromoindole derivatives as the key starting material. The synthetic strategy often involves the functionalization of a pre-existing 5,6-dibromoindole core, which is then elaborated to append the characteristic pyrimidine (B1678525) moiety. Although Boc-protected indoles are utilized in some synthetic approaches for their stability and activation, the literature consistently points to the 5,6-dibrominated substitution pattern, rather than the 3,5-pattern, as being native to this class of natural products.

Therefore, while this compound could be used to generate unnatural isomers or analogues of these alkaloids for structure-activity relationship (SAR) studies, it is not the direct precursor for the synthesis of the naturally occurring kottamides or meridianins based on published synthetic accounts.

Tryptamine (B22526) and its derivatives are a critical class of compounds known for their profound neurological activity. The introduction of bromine atoms onto the indole ring of tryptamine can significantly modulate its biological properties. This compound is a viable starting material for accessing novel brominated tryptamines.

A common synthetic strategy to produce tryptamines from indoles involves the introduction of a two-carbon side chain at the C3 position. However, since the C3 position in the title compound is already brominated, a direct standard alkylation is not feasible. Instead, the bromine atom at C3 can be leveraged through metal-catalyzed cross-coupling reactions. For example, a Sonogashira coupling with a protected amino-alkyne, followed by reduction, could install the desired ethylamine (B1201723) side chain. Alternatively, the C3-bromide could be converted into an organometallic species and used in subsequent coupling reactions. The C5-bromo substituent would remain, yielding a 5-bromotryptamine (B1198134) derivative, or it could be retained for further diversification.

Table 1: Potential Synthetic Route to a Brominated Tryptamine Analogue

| Step | Reaction Type | Reactants | Intermediate/Product | Purpose |

| 1 | Palladium-Catalyzed Cross-Coupling | This compound, Protected Amino-Alkyne | 1-Boc-3-(alkynyl)-5-bromoindole derivative | Installation of the two-carbon backbone at C3. |

| 2 | Reduction (e.g., Catalytic Hydrogenation) | Product from Step 1 | 1-Boc-5-bromotryptamine derivative | Saturation of the alkyne to form the ethylamine side chain. |

| 3 | Deprotection (e.g., TFA) | Product from Step 2 | 5-Bromotryptamine derivative | Removal of the Boc and amine protecting groups. |

Design and Synthesis of Novel Bioactive Compounds

The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. The dibromo functionality of this compound provides two distinct points for molecular elaboration, making it an excellent platform for generating libraries of novel compounds for drug discovery.

The differential reactivity of the C3 and C5 bromine atoms allows for the stepwise and site-selective construction of fused ring systems. The C3-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C5-Br bond. This reactivity difference can be exploited to perform sequential couplings.

For instance, a Suzuki or Stille coupling could be performed selectively at the C3 position, introducing a substituent that carries a second reactive group. This newly introduced group can then undergo an intramolecular cyclization reaction with the C5 position (or a group attached to it) to form a new ring, leading to a complex polycyclic indole framework. Such frameworks are common in potent alkaloids with anticancer and antiviral activities.

The true power of this compound in medicinal chemistry lies in its utility as a scaffold for diversification. The two bromine atoms serve as versatile handles for introducing a wide range of chemical functionalities through various metal-catalyzed cross-coupling reactions.

Researchers can generate large libraries of compounds by reacting the dibromoindole core with diverse sets of coupling partners. This approach allows for the systematic exploration of the chemical space around the indole nucleus to optimize biological activity and other drug-like properties.

Table 2: Cross-Coupling Reactions for Indole Functionalization

| Reaction Name | Coupling Partner | Bond Formed | Resulting Functional Group |

| Suzuki Coupling | Boronic Acids/Esters | C-C | Aryl, Heteroaryl, Alkyl |

| Sonogashira Coupling | Terminal Alkynes | C-C (sp) | Alkynyl |

| Heck Coupling | Alkenes | C-C (sp²) | Alkenyl |

| Buchwald-Hartwig Amination | Amines, Amides | C-N | Amino, Amido |

| Stille Coupling | Organostannanes | C-C | Aryl, Vinyl |

| Cyanation | Cyanide source | C-CN | Nitrile |

By applying these reactions sequentially or in combination, chemists can rapidly assemble molecules with tailored properties for screening against various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.

Contributions to Organic Materials Synthesis

While the primary application of this compound is in the synthesis of biologically active molecules, its structure lends itself to potential applications in materials science. However, a review of the current scientific literature does not indicate that this specific compound has been utilized as a monomer or precursor for the synthesis of organic materials such as conductive polymers or components for organic electronics.

Theoretically, the dibromo functionality would allow it to undergo polycondensation reactions, such as poly(aryleneethynylene) formation via Sonogashira coupling or polyphenylenes via Suzuki coupling. Such reactions could produce conjugated polymers with potentially interesting photophysical or electronic properties. Nevertheless, there are no documented instances of this application to date.

Mechanistic and Computational Investigations of 1 Boc 3,5 Dibromoindole Chemistry

Elucidation of Reaction Mechanisms in Catalytic Transformations

1-Boc-3,5-dibromoindole serves as a key building block in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds at the C3 and C5 positions of the indole (B1671886) ring. The general mechanisms for these transformations, while well-established for aryl halides, exhibit specific nuances when applied to this particular substrate.

Suzuki-Miyaura Coupling: This reaction is widely employed for the formation of C-C bonds. The catalytic cycle for the Suzuki-Miyaura coupling of this compound with an organoboron reagent typically proceeds through the following key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. Due to the presence of two bromine atoms, selective coupling can be achieved by controlling the reaction conditions. The C5-Br bond is generally more reactive towards oxidative addition than the C3-Br bond.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide ion.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Heck Coupling: The Heck reaction facilitates the arylation or vinylation of the indole core. The mechanism involves:

Oxidative Addition: Similar to the Suzuki coupling, the Pd(0) catalyst undergoes oxidative addition to a C-Br bond.

Alkene Insertion (Carbopalladation): The alkene substrate coordinates to the Pd(II) complex and subsequently inserts into the Pd-C bond.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species eliminates HBr in the presence of a base, regenerating the Pd(0) catalyst.

Sonogashira Coupling: This reaction is utilized for the introduction of alkyne moieties. The dual catalytic system of palladium and copper facilitates this transformation through a cycle involving:

Oxidative Addition: A Pd(0) species adds to the C-Br bond.

Formation of Copper(I) Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

Transmetalation: The copper acetylide transfers the alkyne group to the palladium center.

Reductive Elimination: The coupled product is eliminated, and the Pd(0) catalyst is regenerated.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds. The catalytic cycle is characterized by:

Oxidative Addition: The Pd(0) catalyst adds to the C-Br bond.

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium complex and is subsequently deprotonated by a base to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination of the aryl amine product, regenerating the Pd(0) catalyst.

| Catalytic Transformation | Key Mechanistic Steps | Product Type |

| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | C-C Bond (Aryl or Vinyl) |

| Heck Coupling | Oxidative Addition, Alkene Insertion, β-Hydride Elimination | C-C Bond (Alkene) |

| Sonogashira Coupling | Oxidative Addition, Copper(I) Acetylide Formation, Transmetalation, Reductive Elimination | C-C Bond (Alkyne) |

| Buchwald-Hartwig Amination | Oxidative Addition, Amine Coordination & Deprotonation, Reductive Elimination | C-N Bond (Amine) |

Theoretical and Computational Studies on Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the reactivity and selectivity of this compound. These studies offer insights into the electronic structure, transition state energies, and reaction pathways that govern its chemical behavior.

Molecular Orbital Analysis: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help to predict the sites of electrophilic and nucleophilic attack. For this compound, the HOMO is typically localized on the pyrrole (B145914) ring, indicating its susceptibility to electrophilic attack, although this is tempered by the electron-withdrawing substituents. The LUMO is often associated with the C-Br bonds, highlighting their electrophilic character and propensity to undergo oxidative addition in catalytic cycles.

Transition State Modeling: Computational modeling of transition states for various reactions allows for the determination of activation energies. For palladium-catalyzed reactions, DFT calculations can compare the energy barriers for oxidative addition at the C3 versus the C5 position. These studies often reveal that the C5 position is electronically more favorable for oxidative addition due to the electronic influence of the N-Boc group.

Selectivity Prediction: Theoretical studies can rationalize and predict the regioselectivity observed in reactions of this compound. By calculating the energies of possible intermediates and transition states, researchers can determine the most likely reaction pathway. For instance, in Suzuki couplings, computational models can predict whether mono- or di-substitution is more favorable under specific conditions and which bromine atom will react preferentially.

| Computational Method | Information Gained | Application to this compound |

| DFT Calculations | Electronic structure, reaction energies, transition state geometries | Rationalizes reactivity and regioselectivity in cross-coupling reactions. |

| HOMO/LUMO Analysis | Identifies sites for electrophilic and nucleophilic attack | Predicts the reactivity of the indole ring and C-Br bonds. |

| Transition State Theory | Calculates activation energy barriers | Determines the preferred site of oxidative addition (C3 vs. C5). |

Understanding the Electronic and Steric Influence of N-Boc and Bromine Substituents

The reactivity and selectivity of the this compound core are significantly modulated by the electronic and steric properties of the N-Boc and bromine substituents.

N-Boc Group:

Electronic Effect: The tert-butoxycarbonyl (Boc) group is generally considered to be electron-withdrawing. The carbonyl group withdraws electron density from the indole nitrogen through resonance and inductive effects. This withdrawal of electron density deactivates the indole ring towards electrophilic aromatic substitution compared to an unprotected indole. However, it also influences the electron distribution within the entire ring system, affecting the reactivity of the C-Br bonds. The electron-withdrawing nature of the N-Boc group can make the C5-Br bond more susceptible to oxidative addition in palladium-catalyzed reactions.

Steric Effect: The bulky tert-butyl group of the Boc protecting group can exert significant steric hindrance. This steric bulk can influence the approach of reagents and catalysts, potentially directing reactions to less hindered positions. For example, it can disfavor reactions at the C2 position and influence the conformation of the molecule, which in turn can affect the accessibility of the C3 and C5 positions.

Bromine Substituents:

Electronic Effect: Bromine is an electronegative atom and exerts an electron-withdrawing inductive effect (-I), which deactivates the benzene (B151609) portion of the indole ring towards further electrophilic substitution. However, through its lone pairs, it can also exert a weak, deactivating electron-donating resonance effect (+M). In the context of cross-coupling reactions, the primary role of the bromine atoms is to serve as leaving groups. Their electronegativity influences the polarity of the C-Br bond, making the carbon atom electrophilic and susceptible to attack by a nucleophilic catalyst.

The interplay of these electronic and steric factors is complex and often dictates the outcome of chemical transformations involving this compound. A comprehensive understanding of these effects is essential for the rational design of synthetic routes utilizing this versatile building block.

| Substituent | Electronic Effect | Steric Effect | Impact on Reactivity |

| N-Boc | Electron-withdrawing (resonance and inductive) | High steric bulk | Deactivates indole ring to electrophiles; influences regioselectivity of cross-coupling. |

| Bromine (C3, C5) | Electron-withdrawing (inductive), weakly electron-donating (resonance) | Moderate steric bulk | Acts as a leaving group in cross-coupling; deactivates the benzene ring to electrophiles. |

Future Research Directions and Perspectives

Development of Sustainable and Green Synthetic Methodologies for 1-Boc-3,5-Dibromoindole

The imperative for environmentally benign chemical processes has spurred research into sustainable methods for the synthesis of halogenated indoles, including this compound. Key future directions in this area will likely involve the adoption of greener solvents, the utilization of biocatalysis, and the implementation of energy-efficient reaction conditions.

The principles of green chemistry emphasize the reduction or elimination of hazardous substances in chemical production. acs.orguni-lj.sinih.gov One promising avenue is the use of alternative, eco-friendly solvents to replace traditional volatile organic compounds. Research into extractions using greener solvents like propylene (B89431) carbonate has shown potential for more sustainable industrial processes. nih.gov

Biocatalysis, employing enzymes for chemical transformations, offers a highly selective and environmentally friendly approach. semanticscholar.org Flavin-dependent halogenases, for instance, are enzymes capable of regioselective halogenation of aromatic compounds like tryptophan. researchgate.netnih.gov Future research could focus on identifying or engineering specific halogenases that can efficiently and selectively dibrominate the indole (B1671886) core at the 3 and 5 positions prior to or concurrently with Boc protection. researchgate.netbiorxiv.orgbiorxiv.org This enzymatic approach would operate under mild, aqueous conditions, significantly reducing the environmental impact compared to traditional bromination methods that often use hazardous reagents like bromine or N-bromosuccinimide (NBS). nih.govub.edu

Furthermore, the development of energy-efficient synthetic routes, such as those utilizing continuous flow microreactors, can lead to higher yields, better process control, and reduced energy consumption. semanticscholar.org The integration of these green chemistry principles will be pivotal in developing sustainable and economically viable methods for the large-scale production of this compound.

Exploration of Advanced Catalytic Systems for Enhanced Reactivity and Selectivity

The bromine atoms at the C3 and C5 positions of this compound serve as valuable handles for further functionalization through cross-coupling reactions. The development of advanced catalytic systems is crucial for enhancing the reactivity and selectivity of these transformations, enabling the construction of complex molecular scaffolds.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds. researchgate.netorganic-chemistry.org Future research will likely focus on developing more active and robust palladium catalysts that can efficiently couple this compound with a wider range of boronic acids, alkynes, and other coupling partners under milder conditions. nih.govbeilstein-journals.orgrsc.orgrsc.org The use of specialized ligands and palladium nanoparticle catalysts could offer improved yields and functional group tolerance. researchgate.netmdpi.commdpi.com

| Catalyst System | Coupling Partners | Key Advantages |

| Palladium(II) acetate/phosphine ligands | Aryl/heteroaryl boronic acids | Versatility, well-established |

| Palladium nanoparticles | Various boronic acids and alkynes | High activity, potential for recyclability |

| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | N-Boc-2-pyrroleboronic acid | High yield in specific applications |

Rhodium-catalyzed C-H activation represents another frontier for the functionalization of the indole scaffold. nih.govnih.govresearchgate.net While the bromine atoms provide sites for cross-coupling, direct C-H functionalization at other positions of the indole ring could open up new avenues for molecular diversification. Research in this area may explore the use of directing groups to achieve site-selective C-H activation on the this compound core, allowing for the introduction of new functional groups in a controlled manner. mdpi.com

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions using visible light. lookchem.commdpi.com The application of photoredox catalysis to reactions involving this compound could lead to the discovery of new reaction pathways. For instance, photocatalytic hydroboration has been shown to dearomatize indoles, and similar strategies could be explored with this dibrominated substrate. nih.gov Future studies may investigate single-electron transfer processes to generate radical intermediates from this compound, which could then participate in a variety of bond-forming reactions. uit.no

Unveiling New Reaction Pathways and Expanded Synthetic Utilities

Beyond established cross-coupling and C-H activation strategies, future research will aim to uncover novel reaction pathways that leverage the unique electronic and steric properties of this compound. This exploration could lead to the development of cascade or tandem reactions, the synthesis of fused heterocyclic systems, and the creation of analogues of complex natural products.

Cascade reactions , where multiple bond-forming events occur in a single operation, offer an efficient approach to building molecular complexity. greenchemistry-toolkit.org The di-bromo substitution pattern of this compound provides two reactive sites that could be sequentially or simultaneously functionalized in a cascade process, leading to the rapid construction of intricate molecular architectures.

The indole nucleus is a common motif in a vast array of natural products and pharmacologically active compounds. nih.govub.edu this compound can serve as a key starting material for the synthesis of fused heterocyclic systems . researchgate.net By strategically introducing functionalities at the bromine-bearing positions and then inducing cyclization, novel polycyclic indole derivatives with potentially interesting biological activities can be accessed.

Furthermore, the synthetic versatility of this compound makes it an attractive precursor for the synthesis of analogues of natural products . mdpi.com For example, many marine natural products contain brominated indole cores. nih.gov By utilizing this compound, chemists can systematically modify the structure of these natural products to probe structure-activity relationships and develop new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Boc-3,5-Dibromoindole, and how can purity be validated?

- Methodology : Synthesis typically involves bromination of indole derivatives under controlled conditions, followed by Boc protection. Key steps include:

- Using anhydrous solvents (e.g., DCM or THF) to avoid side reactions.

- Validating purity via HPLC or GC-MS (≥98% purity threshold) and structural confirmation via -NMR and -NMR spectroscopy .

- Cross-referencing spectral data with PubChem or NIST databases for accuracy .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodology :

- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent degradation. Avoid exposure to moisture or light .

- Safety : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with water for ≥15 minutes and seek medical evaluation if irritation persists .

Q. What spectroscopic techniques are critical for characterizing intermediates in this compound synthesis?

- Methodology :

- FT-IR : Identify functional groups (e.g., Boc carbonyl stretch at ~1680–1720 cm).

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] ion).

- X-ray Crystallography : Resolve ambiguous structures for intermediates, especially if NMR data is inconclusive .

Advanced Research Questions

Q. How can researchers resolve contradictions in bromination regioselectivity during indole functionalization?

- Methodology :

- Mechanistic Analysis : Use computational tools (DFT calculations) to predict electronic effects directing bromine placement.

- Experimental Optimization : Vary reaction conditions (e.g., Lewis acids, temperature) and monitor outcomes via LC-MS. For example, excess NBS at 0°C may favor 3,5-dibromination over mono-substitution .

- Data Reconciliation : Compare results with literature on analogous systems (e.g., 3,5-dibromophenol derivatives) to identify trends .

Q. What strategies mitigate Boc-group instability in downstream reactions involving this compound?

- Methodology :

- Protection-Deprotection Optimization : Use mild acidic conditions (e.g., TFA/DCM) for Boc removal to avoid indole ring decomposition.

- Real-Time Monitoring : Employ in situ FT-IR or -NMR (if fluorine tags are present) to track deprotection kinetics .

- Alternative Protecting Groups : Test stability of Cbz or Fmoc groups under reaction-specific conditions .

Q. How can researchers design experiments to study the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Reaction Screening : Use high-throughput platforms to test Pd-catalyzed couplings (e.g., Suzuki-Miyaura with arylboronic acids).

- Control Variables : Systematically vary catalysts (e.g., Pd(PPh) vs. XPhos), bases (KCO vs. CsCO), and solvents (dioxane vs. toluene).

- Data Interpretation : Apply statistical tools (ANOVA) to identify significant factors affecting yield and selectivity .

Methodological and Ethical Considerations

Q. How should researchers document experimental protocols for reproducibility in this compound studies?

- Guidelines :

- Detailed Records : Include exact reagent grades (e.g., anhydrous solvents), equipment calibration data, and environmental conditions (humidity/temperature).

- Data Transparency : Share raw spectral files (NMR, MS) in supplementary materials and adhere to ICMJE standards for chemical reporting .

Q. What frameworks ensure rigorous hypothesis formulation for studies on this compound’s biological activity?

- Frameworks :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.